(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1860033-47-1
VCID: VC7285247
InChI: InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
SMILES: CN1CC2(CC2)CC1C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.197

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS No.: 1860033-47-1

Cat. No.: VC7285247

Molecular Formula: C8H13NO2

Molecular Weight: 155.197

* For research use only. Not for human or veterinary use.

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid - 1860033-47-1

Specification

CAS No. 1860033-47-1
Molecular Formula C8H13NO2
Molecular Weight 155.197
IUPAC Name (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key XZAVSDIZYROBLG-LURJTMIESA-N
SMILES CN1CC2(CC2)CC1C(=O)O

Introduction

Structural and Chemical Properties

The compound belongs to the class of 5-azaspiro[2.4]heptane derivatives, featuring a cyclopropane ring fused to a six-membered ring containing a nitrogen atom. The (S)-configuration at the 6-position ensures stereochemical specificity, which is critical for its interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
CAS Number152723-57-4
IUPAC Name(6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

The spirocyclic architecture imposes significant ring strain, particularly from the cyclopropane moiety, which influences both reactivity and binding affinity . The carboxylic acid group at position 6 enhances solubility and provides a handle for further chemical modifications, such as esterification or amide formation .

Synthesis and Enantioselective Preparation

The synthesis of (S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves asymmetric catalysis to achieve high enantiomeric excess. A notable method, described by MDPI, employs a chiral palladium catalyst to construct the spirocyclic core via a key intramolecular cyclopropanation reaction .

Key Synthetic Steps:

  • Cyclopropanation: A diazo compound undergoes metal-catalyzed insertion into a C–H bond, forming the cyclopropane ring.

  • Ring Expansion: The intermediate is treated with a nitrogen nucleophile to form the 5-azaspiro framework.

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-existing ester group yields the final carboxylic acid derivative .

This route achieves enantioselectivity through chiral ligands, such as phosphino-oxazoline (PHOX), which direct the stereochemical outcome during cyclopropanation .

Biological Activity and Mechanisms

Antiviral Applications

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives are pivotal in antiviral therapies, particularly against the hepatitis C virus (HCV). The compound’s spirocyclic core mimics natural proline motifs, enabling potent inhibition of the HCV NS5A protein—a non-structural viral protein essential for replication. Structural studies reveal that the rigid geometry of the spirocycle enhances binding to NS5A’s domain I, disrupting viral assembly.

Pharmacological Applications

Drug Development

The compound serves as a critical intermediate in synthesizing ledipasvir, an NS5A inhibitor used in HCV combination therapies . Its incorporation into drug candidates improves metabolic stability and reduces off-target effects due to restricted conformational flexibility .

Structure-Activity Relationships (SAR)

  • Cyclopropane Ring: Enhances binding affinity by enforcing a specific conformation.

  • Methyl Group at N5: Modulates electron density at the nitrogen, influencing interactions with enzymatic targets.

  • Carboxylic Acid Group: Facilitates salt formation (e.g., hydrochloride salts) for improved bioavailability.

Research Findings and Innovations

Enzymatic Inhibition Studies

In vitro assays demonstrate that derivatives of this compound inhibit HCV NS5A at nanomolar concentrations (IC₅₀ = 3–15 nM). Modifications to the carboxylic acid group, such as esterification, retain activity while altering pharmacokinetic profiles.

Structural Modifications

  • Ester Derivatives: Methyl and benzyl esters show enhanced cell permeability but require hydrolysis for activation .

  • Salt Forms: Hydrochloride salts (e.g., (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride) improve crystallinity and stability.

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